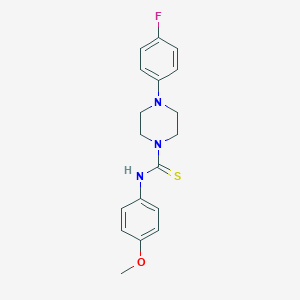

4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide

Description

4-(4-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide (-C(S)NH₂) core substituted with a 4-fluorophenyl group at the piperazine nitrogen and a 4-methoxyphenyl moiety at the thioamide nitrogen. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions. The compound’s design aligns with pharmacophores common in enzyme inhibitors and receptor modulators, where piperazine scaffolds enhance solubility and bioavailability .

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3OS/c1-23-17-8-4-15(5-9-17)20-18(24)22-12-10-21(11-13-22)16-6-2-14(19)3-7-16/h2-9H,10-13H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQYCLXRMJGLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the fluorophenyl and methoxyphenyl groups. This can be achieved using appropriate aryl halides and a base such as potassium carbonate.

Introduction of the Carbothioamide Group: The final step involves the reaction of the substituted piperazine with a thiocarbamoyl chloride derivative to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Structural and Physical Comparisons

| Compound Name | Substituents (R1, R2) | Melting Point (°C) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | R1 = 4-fluorophenyl, R2 = 4-methoxyphenyl | Not reported | ~345.44* | Carbothioamide, para-substituents |

| 4-(2-Fluorophenyl)-N-(4-methoxyphenyl) analog (ID17) | R1 = 2-fluorophenyl, R2 = 4-methoxyphenyl | Not reported | 345.44 | Ortho-fluorine; reduced steric fit |

| 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (ID6) | Thiazole-acetamide, R = p-tolyl | 269–270 | 410.51 | Acetamide linker; higher MW |

| ML267 (ID21) | R1 = 3-chloro-5-CF3-pyridinyl, R2 = 4-methoxypyridinyl | Not reported | ~450.00† | Heterocyclic R1; potent PPTase inhibitor |

*Estimated based on ID17; †Approximated from ID21.

Key Observations:

- Substituent Position : The target compound’s para-fluorophenyl group (vs. ortho in ID17) likely enhances steric compatibility with target proteins, as para-substituted analogs often exhibit improved binding in enzyme assays .

- Carbothioamide vs.

- Heterocyclic vs. Phenyl Substitutions : ML267 (ID21) replaces phenyl with pyridinyl, demonstrating that heterocycles can enhance inhibitory potency (IC50 < 1 µM for Sfp-PPTase). However, phenyl-based analogs like the target compound may prioritize metabolic stability .

Pharmacokinetic and Toxicity Considerations

- Toxicity : Fluorinated analogs (e.g., ID12, ID21) show selective toxicity profiles, with minimal off-target effects in human cells at therapeutic doses .

Biological Activity

The compound 4-(4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide is a member of the piperazine family, which is notable for its diverse biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The compound features a piperazine core substituted with a fluorophenyl group and a methoxyphenyl group, alongside a carbothioamide functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.5 g/mol |

| Functional Groups | Piperazine, Fluorophenyl, Methoxyphenyl, Carbothioamide |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antidepressant Activity : Preliminary studies suggest that the compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation. The presence of the methoxy group enhances binding affinity to these receptors, potentially leading to antidepressant effects.

- Anticancer Properties : There is evidence indicating that piperazine derivatives can inhibit cancer cell proliferation. The carbothioamide group may play a role in this activity by interacting with cellular mechanisms involved in tumor growth .

- Antimicrobial Effects : Similar compounds have shown antimicrobial properties against various bacterial strains. The unique structure of this compound may enhance its efficacy against pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- The fluorine substituent contributes to increased lipophilicity, enhancing membrane permeability and receptor binding.

- The methoxy group serves as an electron-donating group, which can stabilize the molecule's conformation and improve interaction with biological targets.

- The carbothioamide moiety is essential for biological activity, as it may participate in hydrogen bonding with target proteins.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the fluorophenyl and methoxyphenyl groups is accomplished via nucleophilic substitution reactions.

- Carbothioamide Formation : This step involves reacting the intermediate with thiourea or related compounds under reflux conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

- A study published in MDPI highlighted the interaction of piperazine derivatives with neurotransmitter receptors, indicating potential use in treating mood disorders .

- Research on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.